1,3,6,9-Tetraoxacycloundecane
CAS No.: 294-59-7
Cat. No.: VC3849247
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294-59-7 |
|---|---|
| Molecular Formula | C7H14O4 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | 1,3,6,9-tetraoxacycloundecane |
| Standard InChI | InChI=1S/C7H14O4/c1-2-9-4-6-11-7-10-5-3-8-1/h1-7H2 |
| Standard InChI Key | QCADYFDKCVNNSX-UHFFFAOYSA-N |
| SMILES | C1COCCOCOCCO1 |
| Canonical SMILES | C1COCCOCOCCO1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,3,6,9-Tetraoxacycloundecane is an 11-membered macrocycle with four oxygen atoms in its ring structure. The IUPAC name, 1,3,6,9-tetraoxacycloundecane, reflects the positions of oxygen atoms relative to the carbon backbone. Its SMILES notation, C1COCCOCOCCO1, highlights the repeating -O-CH₂-CH₂-O- units interspersed with methylene (-CH₂-) groups . X-ray crystallography of derivatives, such as 2,2-diphenyl-1,3,6,9-tetraoxacycloundecane, reveals planar chirality due to torsional strain in the macrocycle .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.18 g/mol | |
| Melting Point | 27°C | |
| Density | 1.15 g/cm³ (estimated) | |
| Boiling Point | 285°C (decomposes) | |
| Solubility | Miscible in CH₂Cl₂, THF |
Synthesis and Purification
Conventional Synthesis
The synthesis of 1,3,6,9-tetraoxacycloundecane involves a two-step reaction between triethylene glycol and paraformaldehyde under acidic conditions . The process yields the monomer with ~65–70% efficiency and high purity (mp 27°C). Key steps include:
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Condensation: Triethylene glycol reacts with paraformaldehyde in the presence of sulfuric acid to form a linear precursor.
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Cyclization: Intramolecular etherification under reduced pressure generates the macrocyclic structure .
Alternative Routes
Cationic Polymerization Mechanisms
Initiation and Propagation
1,3,6,9-Tetraoxacycloundecane undergoes cationic polymerization via two distinct stages:
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Oligomer Formation: Low-molecular-weight cyclic oligomers (dimers to octamers) dominate early stages.
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High-Polymer Growth: Chain propagation occurs through oxonium ion intermediates, yielding polymers with Mn > 10,000 Da .
Table 2: Common Initiators and Reaction Conditions
| Initiator | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|
| BF₃-etherate | CH₂Cl₂ | 0–30°C | Oligomers + polymer | |
| CF₃SO₃H | Toluene | 20°C | High polymer (PDI 1.2–1.5) | |
| CH₃SO₃F | Bulk | 40°C | Cyclic trimers predominant |
Active Species and Kinetics
Kinetic studies using trifluoromethanesulfonic acid (CF₃SO₃H) reveal a dual mechanism:
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Stage 1: Rapid oligomerization via secondary oxonium ions (k₁ ≈ 0.15 L/mol·s).
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Stage 2: Slower propagation through tertiary oxonium ions (k₂ ≈ 0.03 L/mol·s) .
The equilibrium monomer concentration ([M]₀) significantly impacts product distribution. At [M]₀ = 0.5 mol/L, polymer content reaches 70%, while lower concentrations favor oligomers .
Thermodynamics of Ring-Chain Equilibrium
Enthalpy and Entropy Changes
The polymerization exhibits an enthalpy-driven equilibrium:
Solvent Effects
Polar solvents like CH₂Cl₂ stabilize oxonium ions, shifting equilibrium toward polymers. In contrast, nonpolar media (e.g., toluene) favor cyclics due to reduced ion pairing .
Oligomer Formation and Characterization
Cyclic Oligomers
Up to eight cyclic oligomers (C₁₁–C₈₈) have been isolated via preparative GPC . Their melting points decrease with ring size:
Structural Analysis
¹H NMR spectra of oligomers show distinct methylene proton signals at δ 3.6–4.1 ppm, confirming cyclic structures without chain ends . X-ray diffraction of 2,2-diphenyl derivatives reveals twisted chair conformations with dihedral angles of 112° between phenyl groups .
Applications and Future Directions
Material Science Applications
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Sequenced Copolymers: The regular -CH₂-O-CH₂-CH₂-O- repeat unit enables precise control over polymer crystallinity .
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Biomedical Matrices: Low-toxicity degradation products (ethylene glycol, formaldehyde) suggest potential in drug delivery .
Challenges and Opportunities
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